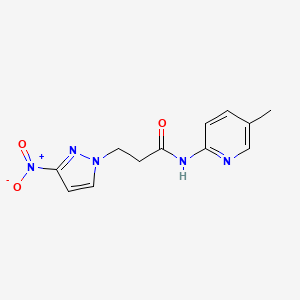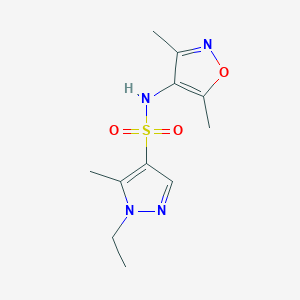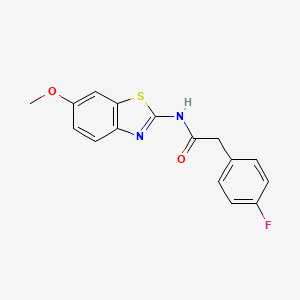
3-{3-nitro-1H-pyrazol-1-yl}-N-(5-methyl-2-pyridinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-ニトロ-1H-ピラゾール-1-イル)-N-(5-メチル-2-ピリジニル)プロパンアミドは、ピラゾール環とピリジン環の両方を含む複素環化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野における潜在的な用途により注目されています。ピラゾール環のニトロ基とピリジン部分の存在は、その独自の化学的特性と反応性に寄与しています。
合成方法
合成経路と反応条件
3-(3-ニトロ-1H-ピラゾール-1-イル)-N-(5-メチル-2-ピリジニル)プロパンアミドの合成は、一般的に以下の手順を含みます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンとβ-ジケトンまたはβ-ケトエステルを酸性または塩基性条件下で反応させることによって合成できます。
ニトロ化: 次に、ピラゾール環を硝酸または硝酸と硫酸の混合物などの硝化剤を使用してニトロ化し、所望の位置にニトロ基を導入します。
ピリジン環の形成: ピリジン環は、アルデヒド、β-ケトエステル、アンモニアの縮合を含むハントッシェ・ピリジン合成など、さまざまな方法で合成できます。
カップリング反応: 最後のステップは、ニトロ化されたピラゾールとピリジン誘導体をアミド結合形成によってカップリングすることです。これは、トリエチルアミンなどの塩基の存在下で、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)またはDCC(ジシクロヘキシルカルボジイミド)などのカップリング試薬を使用して達成できます。
工業生産方法
3-(3-ニトロ-1H-ピラゾール-1-イル)-N-(5-メチル-2-ピリジニル)プロパンアミドの工業生産には、収率と純度を高めるために上記の合成経路の最適化が含まれる場合があります。これには、連続フロー反応器、高度な精製技術、スケーラブルな反応条件の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-METHYL-2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Derivative: Starting with 5-methyl-2-pyridine, the compound is subjected to nitration to introduce the nitro group.
Pyrazole Formation: The nitro-pyridine derivative is then reacted with hydrazine to form the pyrazole ring.
Amide Bond Formation: The final step involves coupling the pyrazole derivative with a propanoyl chloride under basic conditions to form the propanamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Types of Reactions:
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction of Nitro Group: Formation of N1-(5-METHYL-2-PYRIDYL)-3-(3-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDE.
Substitution of Methyl Group: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory agent due to the presence of the pyrazole ring.
- Explored for its antimicrobial properties, particularly against bacterial strains.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in the synthesis of agrochemicals and other specialty chemicals.
作用機序
3-(3-ニトロ-1H-ピラゾール-1-イル)-N-(5-メチル-2-ピリジニル)プロパンアミドの作用機序はその特定の用途に依存します。医薬品化学では、特定の酵素や受容体に結合して、その活性を調節する可能性があります。ニトロ基はレドックス反応に関与することができ、ピラゾール環とピリジン環は、標的分子とのπ-πスタッキング相互作用や水素結合に関与することができます。
類似の化合物との比較
類似の化合物
3-(3-ニトロ-1H-ピラゾール-1-イル)-N-(2-ピリジニル)プロパンアミド: 類似の構造ですが、ピリジン環のメチル基がありません。
3-(3-ニトロ-1H-ピラゾール-1-イル)-N-(5-メチル-3-ピリジニル)プロパンアミド: 類似の構造ですが、ピリジン環の異なる位置にニトロ基があります。
独自性
ピラゾール環のニトロ基の存在と、ピリジン環のメチル基の特定の位置は、3-(3-ニトロ-1H-ピラゾール-1-イル)-N-(5-メチル-2-ピリジニル)プロパンアミドをユニークなものにします。これらの構造的特徴は、その反応性、結合親和性、および全体的な生物活性を影響を与える可能性があり、他の類似の化合物とは区別されます。
類似化合物との比較
N~1~-(2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: Lacks the methyl group on the pyridine ring.
N~1~-(5-METHYL-2-PYRIDYL)-3-(1H-PYRAZOL-1-YL)PROPANAMIDE: Lacks the nitro group on the pyrazole ring.
Uniqueness:
- The presence of both the methyl group on the pyridine ring and the nitro group on the pyrazole ring gives N1-(5-METHYL-2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE unique chemical properties and potential biological activities.
- The combination of these functional groups may enhance its reactivity and specificity in biological systems compared to similar compounds.
This detailed overview provides a comprehensive understanding of N1-(5-METHYL-2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE, covering its synthesis, reactions, applications, and comparisons with related compounds
化学反応の分析
反応の種類
酸化: ピラゾール環のニトロ基は、パラジウム触媒を使用した水素ガスまたは亜ジチオン酸ナトリウムなどの還元剤を使用して、アミノ基に還元することができます。
置換: この化合物は、特にピラゾール環のニトロ基に隣接する位置で、求核置換反応を起こす可能性があります。
カップリング反応: アミド結合は、適切な条件下で形成または開裂することができ、化合物の修飾を可能にします。
一般的な試薬と条件
酸化: パラジウム触媒を使用した水素ガス、亜ジチオン酸ナトリウム。
置換: アミンやチオールなどの求核剤、多くの場合、塩基の存在下。
カップリング: トリエチルアミンなどの塩基を使用したEDCIまたはDCC。
主要な生成物
還元: 3-(3-アミノ-1H-ピラゾール-1-イル)-N-(5-メチル-2-ピリジニル)プロパンアミドの形成。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
3-(3-ニトロ-1H-ピラゾール-1-イル)-N-(5-メチル-2-ピリジニル)プロパンアミドは、科学研究にいくつかの用途があります。
医薬品化学: この化合物は、特に特定の酵素や受容体を標的とする、新規医薬品の開発のための足場として使用できます。
材料科学: その独自の電子特性により、電子または光学用途向けの新しい材料の開発に使用できます。
生物学的研究: この化合物は、タンパク質や核酸などの生体高分子との複素環化合物の相互作用を研究するために使用できます。
特性
分子式 |
C12H13N5O3 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC名 |
N-(5-methylpyridin-2-yl)-3-(3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C12H13N5O3/c1-9-2-3-10(13-8-9)14-12(18)5-7-16-6-4-11(15-16)17(19)20/h2-4,6,8H,5,7H2,1H3,(H,13,14,18) |
InChIキー |
KJUXIRCQRUGOKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2,2-dibromo-1-methylcyclopropanecarbohydrazide](/img/structure/B10897771.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10897781.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10897783.png)
![4-chloro-1-methyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10897786.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10897791.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10897793.png)


![6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10897813.png)
![5-(4-chlorophenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10897817.png)
![1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether](/img/structure/B10897819.png)


![1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B10897838.png)
